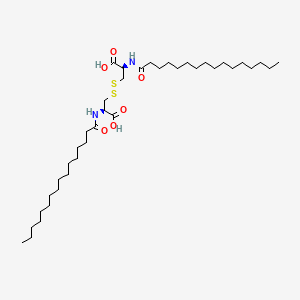
3,3'-Diethylthiadicarbocyanine iodide
Descripción general
Descripción
3,3’-Diethylthiadicarbocyanine iodide (DTCI) is a cyanine dye . It acts as a donor in the electrochemical system and can be used in the development of electrochemical cells .
Molecular Structure Analysis
The empirical formula of 3,3’-Diethylthiadicarbocyanine iodide is C23H23IN2S2 . Its molecular weight is 518.48 . The SMILES string representation of its structure is [I-].CCN1/C(Sc2ccccc12)=C\C=C\C=C\c3sc4ccccc4[n+]3CC .Physical And Chemical Properties Analysis
3,3’-Diethylthiadicarbocyanine iodide is a solid substance . It has a dye content of 95% . Its melting point is 249°C (decomposition) . The maximum wavelength (λmax) is 655 nm .Aplicaciones Científicas De Investigación
Cancer Research
Dithiazanine Iodide has been found to suppress mitochondrial function, which strongly inhibits the growth of pancreatic ductal adenocarcinoma both in-vitro and in-vivo . This suppression leads to a marked increase in survival . The compound is a fluorescent, orally bioavailable, small molecule that preferentially localizes to the mitochondria, binds proteins and nucleic acids, and has an inhibitory effect on the electron transport chain .
Antimicrobial Applications
Dithiazanine Iodide was previously FDA-approved as an antimicrobial . Its antimicrobial properties could be due to its ability to bind proteins and nucleic acids, disrupting the normal function of microbes .
Anthelmintic Applications
Dithiazanine Iodide has been used as an effective broad-spectrum anthelmintic . It has been used to treat various helminthiases, including trichuriasis, strongyloidiasis, enterobiasis, ascariasis, and hookworm infection . The treatment has shown high cure rates and minimal side effects .
Mitochondrial Research
Due to its ability to localize to the mitochondria and inhibit the electron transport chain, Dithiazanine Iodide has been used in mitochondrial research . It has been used to study the effects of mitochondrial inhibition on cell metabolism and energy production .
Drug Repurposing
The repurposing of FDA-approved drugs holds great promise in terms of faster and safer drug development . Dithiazanine Iodide, being a previously FDA-approved drug, is a potential candidate for repurposing in various therapeutic applications .
Biochemical Research
Dithiazanine Iodide’s ability to bind proteins and nucleic acids makes it useful in biochemical research . It can be used to study protein-nucleic acid interactions and the effects of these interactions on cellular processes .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
3,3’-Diethylthiadicarbocyanine iodide may be incorporated as a layer on gold nanorods, which can be used in surface enhanced resonance Raman spectroscopy (SERRS) . It may also be coated on a fused silica wafer, which can potentially be used in the development of solid state dye doped polymeric laser .
Propiedades
IUPAC Name |
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2S2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQDKWZEUULFPX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23IN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022955 | |
| Record name | Dithiazanine iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Diethylthiadicarbocyanine iodide | |
CAS RN |
514-73-8 | |
| Record name | Dithiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dithiazanine iodide [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dithiazanine iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-[5-(5,7-Dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1670709.png)





